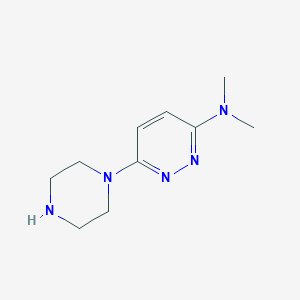

N,N-dimethyl-6-(piperazin-1-yl)pyridazin-3-amine

Description

Molecular Identity and Significance in Heterocyclic Chemistry

N,N-dimethyl-6-(piperazin-1-yl)pyridazin-3-amine stands as a paradigmatic example of multi-heterocyclic molecular architecture in contemporary chemical research. The compound possesses the molecular formula C₁₀H₁₇N₅ and exhibits a molecular weight of 207.28 daltons, establishing it within the range of small to medium-sized organic molecules commonly employed in pharmaceutical research. The Chemical Abstracts Service has assigned this compound the unique identifier 83774-18-9, which serves as its definitive registry number in global chemical databases. The compound's significance extends beyond its individual properties to represent the broader class of pyridazine derivatives that have emerged as important structural motifs in drug discovery and development.

The heterocyclic nature of this compound encompasses three distinct nitrogen-containing ring systems and functional groups. The central pyridazine ring provides the fundamental heterocyclic scaffold, while the piperazine substituent introduces additional conformational flexibility and hydrogen-bonding capabilities. The dimethylamino group contributes to the compound's electronic properties and potential for molecular recognition events. This combination of heterocyclic elements creates a molecule with unique three-dimensional architecture and electronic distribution that distinguishes it from simpler aromatic compounds. Research has demonstrated that pyridazine derivatives possess inherent advantages over traditional benzene-based structures, particularly in terms of reduced lipophilicity and enhanced molecular recognition capabilities.

The compound belongs to the broader family of azine heterocycles, which are characterized by the presence of nitrogen atoms within aromatic ring systems. Pyridazine itself is distinguished among the diazines by having two adjacent nitrogen atoms in a six-membered aromatic ring, creating a unique electronic environment that influences both intermolecular and intramolecular interactions. This structural arrangement endows pyridazine derivatives with distinctive physicochemical properties, including enhanced polarity, specific hydrogen-bonding patterns, and characteristic dipole moments that can be exploited in molecular design strategies.

Structural Features and Molecular Architecture

The molecular architecture of N,N-dimethyl-6-(piperazin-1-yl)pyridazin-3-amine exhibits a sophisticated three-dimensional arrangement that reflects the interplay between its constituent heterocyclic components. The pyridazine core adopts a planar configuration characteristic of aromatic six-membered rings, with the two nitrogen atoms positioned at the 1 and 2 positions creating an asymmetric electronic environment. This asymmetry is crucial for the compound's biological activity potential, as it establishes distinct sites for molecular recognition and interaction with biological targets. The electron-deficient nature of the pyridazine ring, resulting from the presence of two electronegative nitrogen atoms, creates regions of partial positive charge that can participate in electrostatic interactions with electron-rich biological macromolecules.

The piperazine substituent attached at the 6-position of the pyridazine ring introduces significant conformational flexibility to the overall molecular structure. Piperazine rings typically adopt chair conformations similar to cyclohexane, but the presence of two nitrogen atoms allows for additional conformational states and hydrogen-bonding interactions. The piperazine moiety can rotate around the bond connecting it to the pyridazine ring, creating multiple accessible conformations that may be important for biological activity. This flexibility contrasts with the rigid planar nature of the pyridazine core, providing the molecule with both structural stability and adaptive capability.

The dimethylamino group positioned at the 3-position of the pyridazine ring contributes additional electronic complexity to the molecular architecture. The two methyl groups attached to the nitrogen atom create steric bulk that influences the molecule's overall shape and accessibility of reactive sites. The dimethylamino functionality also serves as an electron-donating group, partially offsetting the electron-withdrawing effects of the pyridazine nitrogen atoms and creating a more balanced electronic distribution throughout the molecule. This electronic balance is essential for optimizing the compound's interaction potential with biological targets while maintaining appropriate physicochemical properties for pharmaceutical applications.

| Structural Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₇N₅ | |

| Molecular Weight | 207.28 g/mol | |

| Number of Nitrogen Atoms | 5 | |

| Number of Heterocyclic Rings | 2 | |

| Physical Form | Solid | |

| Purity Level | 95% |

Nomenclature and Systematic Classification

The systematic nomenclature of N,N-dimethyl-6-(piperazin-1-yl)pyridazin-3-amine follows the established conventions of the International Union of Pure and Applied Chemistry, providing a precise description of the compound's structural features and substitution patterns. The official International Union of Pure and Applied Chemistry name for this compound is N,N-dimethyl-6-(1-piperazinyl)-3-pyridazinamine, which systematically describes each component of the molecular structure in a standardized format. This naming convention begins with the pyridazine core as the parent heterocycle, followed by numerical designations indicating the positions of substituents and their specific chemical identities.

The nomenclature system reveals the hierarchical organization of the compound's structural elements. The pyridazine ring serves as the primary structural framework, with numbering beginning from one of the nitrogen atoms and proceeding around the ring. The 3-position designation for the dimethylamino group indicates its location relative to the nitrogen atoms in the pyridazine ring, while the 6-position designation for the piperazine substituent establishes its placement on the opposite side of the ring system. This systematic approach to naming ensures unambiguous identification of the compound's structure and facilitates communication among researchers working with related molecules.

The compound can also be represented using simplified molecular-input line-entry system notation, which provides a linear text representation of its three-dimensional structure. The simplified molecular-input line-entry system code for this compound is CN(C)C1=NN=C(N2CCNCC2)C=C1, encoding the connectivity and bonding patterns in a format that can be easily processed by chemical databases and computational chemistry software. This representation captures the essential structural information while providing a standardized format for digital storage and retrieval of chemical information.

The International Chemical Identifier system provides an additional layer of structural identification through its unique key and full identifier codes. The International Chemical Identifier code for N,N-dimethyl-6-(piperazin-1-yl)pyridazin-3-amine is 1S/C10H17N5/c1-14(2)9-3-4-10(13-12-9)15-7-5-11-6-8-15/h3-4,11H,5-8H2,1-2H3, which provides a complete description of the molecular connectivity and stereochemistry. The corresponding International Chemical Identifier key, DHZJMEPLXLPMJJ-UHFFFAOYSA-N, serves as a compressed hash of the full identifier, allowing for rapid database searches and compound identification.

Historical Context in Pyridazine Chemistry Research

The development of N,N-dimethyl-6-(piperazin-1-yl)pyridazin-3-amine must be understood within the broader historical context of pyridazine chemistry research, which traces its origins to the pioneering investigations of Emil Fischer in the late nineteenth century. Fischer's seminal work on indole synthesis led to the serendipitous discovery of the first pyridazine derivative through the condensation of phenylhydrazine with levulinic acid. This initial breakthrough established pyridazine as a distinct heterocyclic system and laid the foundation for subsequent synthetic developments that would eventually lead to the sophisticated derivatives exemplified by the current compound.

The historical progression of pyridazine chemistry reflects the evolution of synthetic organic chemistry from fundamental structure elucidation to targeted molecular design. Early synthetic approaches to pyridazine derivatives relied on classical condensation reactions between 1,4-diketones or 4-ketoacids with hydrazines, establishing the basic methodological framework for heterocycle construction. These foundational synthetic strategies provided the chemical tools necessary for the preparation of increasingly complex pyridazine derivatives, including those incorporating multiple heterocyclic components like the piperazine moiety found in the current compound.

The development of pyridazine chemistry has been closely intertwined with advances in pharmaceutical research, as the unique physicochemical properties of this heterocycle have made it attractive for drug discovery applications. The pyridazine ring system exhibits distinctive characteristics that distinguish it from other azine heterocycles, including weak basicity, high dipole moments, and robust hydrogen-bonding capacity. These properties have been recognized as advantageous for molecular recognition events and drug-target interactions, driving continued interest in pyridazine-containing compounds for therapeutic applications.

Contemporary research has revealed that pyridazine derivatives possess several advantageous properties compared to traditional aromatic systems, particularly in terms of their interaction with biological macromolecules. Studies have demonstrated that pyridazine rings can engage in π-π stacking interactions with aromatic amino acid residues and nucleic acid bases, with these interactions being strongly correlated with the heterocycle's dipole moment. The electron-deficient nature of the pyridazine ring also influences the properties of substituents attached to the ring, creating opportunities for fine-tuning molecular properties through strategic substitution patterns.

The emergence of compounds like N,N-dimethyl-6-(piperazin-1-yl)pyridazin-3-amine represents the culmination of decades of research into heterocyclic chemistry and molecular design principles. Modern synthetic chemistry has enabled the preparation of complex multi-heterocyclic compounds that combine the advantageous properties of multiple ring systems within single molecular frameworks. The current compound exemplifies this approach by incorporating both pyridazine and piperazine heterocycles, along with strategic functional group placement to optimize molecular properties for potential pharmaceutical applications.

Properties

IUPAC Name |

N,N-dimethyl-6-piperazin-1-ylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5/c1-14(2)9-3-4-10(13-12-9)15-7-5-11-6-8-15/h3-4,11H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZJMEPLXLPMJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyridazine Ring

The pyridazine ring can be formed through various cyclization reactions involving appropriate precursors. For example, the reaction of hydrazine with a suitable diester or diketone can lead to the formation of a pyridazine ring.

Compounds incorporating piperazine and imidazo[1,2-b]pyridazine moieties have been synthesized in a three-step process. This involves the initial formation of a chloro-imidazo[1,2-b]pyridazine derivative, followed by its reaction with homopiperazine, and finally, the introduction of sulfonamide or amide groups using acid chlorides or sulfonyl chlorides.

Synthesis of Pyridazine Derivatives with Piperazine

For pyridazine derivatives, the synthesis typically starts with a chlorinated pyridazine, which is then reacted with piperazine under conditions that facilitate nucleophilic substitution. The resulting compound can undergo further modifications to introduce additional functional groups.

Data and Research Findings

| Compound Structure | Synthesis Steps | Conditions | Yield |

|---|---|---|---|

| Imidazo[1,2-b]pyridazine Derivatives | 1. Formation of chloro-imidazo[1,2-b]pyridazine 2. Reaction with homopiperazine 3. Introduction of sulfonamide/amide groups |

Ethanol, NMP, Dichloromethane | Variable |

| Pyridazine Derivatives with Piperazine | 1. Formation of chloro-pyridazine 2. Reaction with piperazine |

Suitable solvent (e.g., NMP) | Variable |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to dihydropyridazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyridazine moieties are modified by introducing different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation: N-oxides of the piperazine moiety.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds, including N,N-dimethyl-6-(piperazin-1-yl)pyridazin-3-amine, exhibit antimicrobial properties. A study highlighted the synthesis of various pyridazine derivatives and their evaluation against different microbial strains, suggesting that modifications in the piperazine moiety can enhance activity against pathogens such as Cryptosporidium spp., which are responsible for gastrointestinal infections .

Neuropharmacological Potential

The compound has been investigated for its effects on the central nervous system (CNS). A series of studies have shown that similar pyridazine derivatives can act as muscarinic acetylcholine receptor antagonists. Specifically, compounds based on the piperazine-pyridazine core demonstrated significant selectivity and potency at human M4 muscarinic receptors, which are crucial in mediating various CNS functions . The ability to penetrate the blood-brain barrier enhances their potential as therapeutic agents for neurological disorders.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of N,N-dimethyl-6-(piperazin-1-yl)pyridazin-3-amine is essential for optimizing its pharmacological properties. SAR studies have revealed that:

- Substituent Variations : Modifications at the 6-position of the pyridazine ring can significantly influence biological activity. For instance, changing substituents on the piperazine ring can enhance receptor binding affinity and selectivity .

- Potency Correlation : The presence of a dimethyl group at the nitrogen atom has been correlated with increased potency in inhibiting specific biological targets, including certain kinases involved in inflammatory pathways .

Anti-inflammatory Effects

N,N-dimethyl-6-(piperazin-1-yl)pyridazin-3-amine has shown promise in preclinical studies as an anti-inflammatory agent. Its derivatives have been found to selectively inhibit glial activation, which is implicated in neurodegenerative diseases. This selectivity allows for reduced side effects compared to non-selective anti-inflammatory drugs .

Kinase Inhibition

Recent investigations have identified this compound as a potential inhibitor of specific kinases involved in cellular signaling pathways. For example, it has been linked to modulating p38 MAPK activity, which plays a critical role in inflammation and stress responses . This suggests a broader application in treating conditions characterized by excessive inflammatory responses.

Case Studies

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-(piperazin-1-yl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can enhance binding affinity to these targets, while the pyridazine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Piperazine vs. Piperidine : Replacing piperazine with piperidine (as in and ) reduces basicity and may alter blood-brain barrier permeability.

- Aromatic vs. Aliphatic Substituents : MW108’s naphthalene and pyridine groups enhance target binding affinity compared to simpler amines .

Pharmacological and Biochemical Profiles of Related Compounds

Table 2: Pharmacological Activities of Selected Analogs

Notable Findings:

Reactivity Insights :

- Dimethylamine Stability : The N,N-dimethyl group at position 3 resists oxidation, enhancing metabolic stability compared to primary amines.

- Piperazine Functionalization : Piperazine rings in analogs like ’s nitrobenzoyl derivative allow further derivatization for SAR studies .

Biological Activity

N,N-Dimethyl-6-(piperazin-1-yl)pyridazin-3-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis and Structure

The synthesis of N,N-dimethyl-6-(piperazin-1-yl)pyridazin-3-amine typically involves the reaction of piperazine with pyridazine derivatives. The resulting compound features a piperazine moiety, which is known for its diverse biological activities, including antimicrobial and antitumor effects . The presence of the dimethyl group at the nitrogen atom enhances the lipophilicity of the compound, potentially increasing its bioavailability.

2.1 Antidiabetic Activity

Research indicates that derivatives of piperazine, including N,N-dimethyl-6-(piperazin-1-yl)pyridazin-3-amine, exhibit significant antidiabetic properties. In vitro studies have shown that these compounds can activate peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose metabolism and adipogenesis. For instance, compounds similar to N,N-dimethyl-6-(piperazin-1-yl)pyridazin-3-amine have demonstrated moderate to high adipogenic activity in 3T3-L1 cells, indicating their potential as insulin sensitizers .

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that piperazine derivatives can inhibit various bacterial strains. For instance, modifications in the piperazine structure can enhance activity against pathogens like N. meningitidis and H. influenzae, with certain derivatives showing promising results in terms of potency .

2.3 Cytotoxicity

Cytotoxic assays conducted on cancer cell lines have revealed that N,N-dimethyl-6-(piperazin-1-yl)pyridazin-3-amine exhibits selective cytotoxicity against specific tumor cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

3. Structure-Activity Relationships (SAR)

The biological activity of N,N-dimethyl-6-(piperazin-1-yl)pyridazin-3-amine can be influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Substitution on the piperazine | Alters binding affinity to receptors |

| Dimethyl group at nitrogen | Enhances lipophilicity and bioavailability |

| Variations in the pyridazine ring | Impacts PPARγ activation and cytotoxicity profiles |

Research has indicated that specific substitutions can lead to enhanced activity against targeted biological pathways, making this compound a promising candidate for further drug development .

4. Case Studies

Several case studies highlight the efficacy of N,N-dimethyl-6-(piperazin-1-yl)pyridazin-3-amine:

4.1 Diabetes Management

In a study involving diabetic mice models, administration of this compound resulted in significant reductions in plasma glucose levels and improved insulin sensitivity compared to control groups . The mechanism was attributed to PPARγ activation, which plays a critical role in metabolic regulation.

4.2 Antibacterial Efficacy

In vitro tests against Chlamydia species demonstrated that derivatives based on this compound showed selective antibacterial activity, suggesting potential use as an antibiotic agent . The structure-function relationship indicated that specific modifications could enhance selectivity towards bacterial targets.

5. Conclusion

N,N-Dimethyl-6-(piperazin-1-yl)pyridazin-3-amine represents a versatile scaffold with significant potential across various therapeutic areas, particularly in diabetes management and antimicrobial treatments. Ongoing research into its SAR and biological mechanisms will be pivotal for optimizing its efficacy and safety profiles in clinical applications.

Further investigations are recommended to explore additional derivatives and their biological activities, which may lead to novel therapeutic agents targeting metabolic disorders and infectious diseases.

Q & A

Basic: What experimental methods are recommended for characterizing the crystalline structure of N,N-dimethyl-6-(piperazin-1-yl)pyridazin-3-amine?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving the 3D crystalline structure, including bond angles, torsion angles, and intermolecular interactions. For example, SC-XRD analysis of analogous pyridazin-3-amine derivatives revealed hydrogen-bonding networks between the piperazinyl nitrogen and adjacent aromatic protons, stabilizing the lattice structure . Complementary techniques like powder XRD and differential scanning calorimetry (DSC) can assess crystallinity and phase purity. Pair these with spectroscopic methods (e.g., H/C NMR) to confirm proton environments and substituent positions.

Basic: What synthetic routes are reported for pyridazin-3-amine derivatives with piperazine substituents?

Methodological Answer:

A common approach involves nucleophilic aromatic substitution (SNAr) on halogenated pyridazine precursors. For instance, reacting 6-chloropyridazin-3-amine with piperazine in a polar aprotic solvent (e.g., DMF) under reflux yields the piperazinyl derivative. Subsequent dimethylation of the amine can be achieved using methyl iodide in the presence of a base like KCO . Optimization of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) is critical to minimize byproducts like over-alkylated species.

Advanced: How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism or conformational flexibility) not captured in static computational models. To address this:

- Perform variable-temperature NMR to detect tautomeric equilibria or rotameric states.

- Compare density functional theory (DFT)-calculated H NMR chemical shifts (e.g., using B3LYP/6-311+G(d,p)) with experimental data, adjusting for solvent effects via the polarizable continuum model (PCM) .

- Use SC-XRD to validate the dominant solid-state conformation and cross-reference with solution-phase data .

Advanced: What computational strategies enhance the optimization of multi-step synthesis for pyridazin-3-amine derivatives?

Methodological Answer:

Machine learning (ML)-guided reaction optimization combines high-throughput experimental data with quantum mechanical descriptors. For example:

- Train ML models on reaction yield data using features like electrophilicity indices, solvent polarity, and steric parameters.

- Implement active learning loops to iteratively refine conditions (e.g., catalyst loading, temperature) for each synthetic step .

- Use molecular dynamics (MD) simulations to predict solvent effects on intermediate stability, particularly for SNAr reactions .

Advanced: How can researchers design bioactivity assays targeting pyridazin-3-amine derivatives’ interaction with biological receptors?

Methodological Answer:

Structure-activity relationship (SAR) studies require a tiered approach:

- In silico docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., kinases or GPCRs). Prioritize derivatives with strong binding affinities for the piperazinyl moiety .

- In vitro assays : Perform fluorescence polarization (FP) or surface plasmon resonance (SPR) to quantify binding kinetics. For enzyme inhibition, use FRET-based assays with labeled substrates.

- Metabolic stability : Evaluate microsomal half-life () and cytochrome P450 inhibition to prioritize candidates with favorable pharmacokinetics .

Advanced: What strategies mitigate batch-to-batch variability in the purification of N,N-dimethyl-6-(piperazin-1-yl)pyridazin-3-amine?

Methodological Answer:

- Chromatographic optimization : Use orthogonal purification methods (e.g., reverse-phase HPLC followed by size-exclusion chromatography) to remove residual amines or dimethylation byproducts.

- Process analytical technology (PAT) : Implement in-line UV/Vis monitoring to track elution profiles and adjust gradient conditions dynamically .

- Crystallization control : Screen solvents (e.g., ethanol/water mixtures) using a Crystal16® platform to identify conditions favoring high-purity crystal forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.